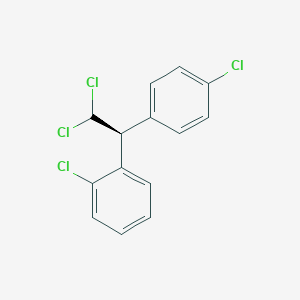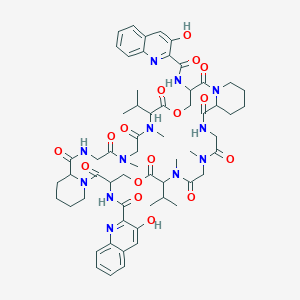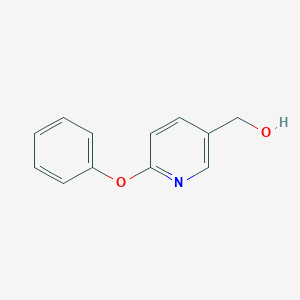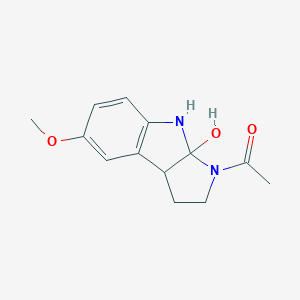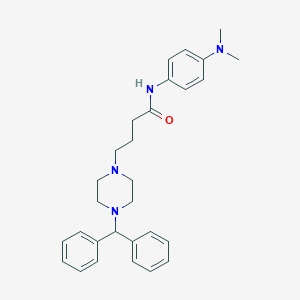
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)-, commonly known as Compound X, is a synthetic compound used in scientific research. It is a potent and selective antagonist of a specific receptor in the brain, making it useful in studying the mechanisms of certain neurological disorders.
Mecanismo De Acción
Compound X works by binding to and blocking the 5-HT2C receptor, which is a type of serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. By blocking this receptor, Compound X can alter the activity of certain neurotransmitters, leading to changes in behavior and mood.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Compound X are still being studied. However, it has been shown to affect the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes can lead to alterations in mood, appetite, and sleep patterns.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its potency and selectivity for the 5-HT2C receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other serotonin receptors. However, one limitation is that the long-term effects of Compound X on the brain and behavior are not well understood.
Direcciones Futuras
There are several potential future directions for research involving Compound X. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, researchers may explore the effects of Compound X on other neurotransmitter systems and receptors in the brain. Finally, studies may investigate the long-term effects of Compound X on behavior and brain function.
Métodos De Síntesis
The synthesis of Compound X involves several steps, including the reaction of piperazine with butyric anhydride, followed by the reaction of the resulting compound with 4-(dimethylamino)benzaldehyde and benzhydrol. The final product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been used in a variety of scientific studies, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. As such, Compound X has been used to study the mechanisms of depression, anxiety, and other mood disorders.
Propiedades
Número CAS |
107314-46-5 |
|---|---|
Nombre del producto |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl)- |
Fórmula molecular |
C29H36N4O |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
4-(4-benzhydrylpiperazin-1-yl)-N-[4-(dimethylamino)phenyl]butanamide |
InChI |
InChI=1S/C29H36N4O/c1-31(2)27-17-15-26(16-18-27)30-28(34)14-9-19-32-20-22-33(23-21-32)29(24-10-5-3-6-11-24)25-12-7-4-8-13-25/h3-8,10-13,15-18,29H,9,14,19-23H2,1-2H3,(H,30,34) |
Clave InChI |
ZWNGUUDUVDOKPH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Otros números CAS |
107314-46-5 |
Sinónimos |
1-Piperazinebutanamide, N-(4-(dimethylamino)phenyl)-4-(diphenylmethyl) - |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




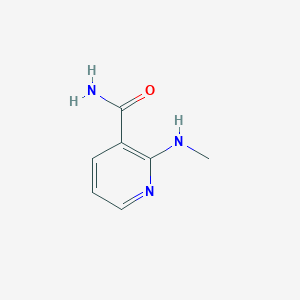
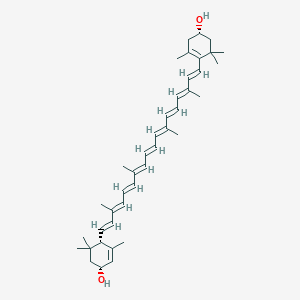
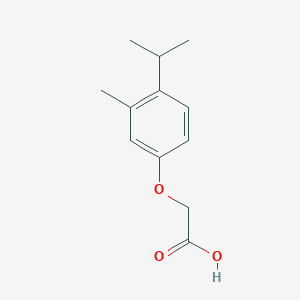
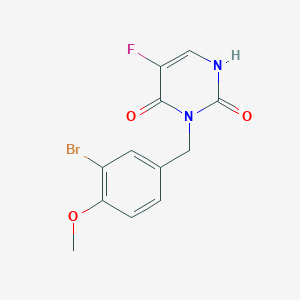
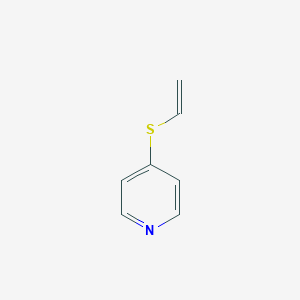
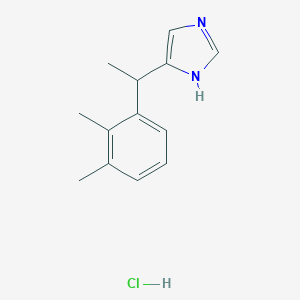

![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)
